L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-
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Overview
Description
L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- is a complex organic compound that belongs to the class of amino acids. It is a derivative of L-asparagine, a non-essential amino acid, with additional protective groups to enhance its stability and reactivity. This compound is often used in peptide synthesis and other biochemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions usually require the use of reagents such as di-tert-butyl dicarbonate (BOC anhydride) and triphenylmethyl chloride (trityl chloride) in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using automated peptide synthesizers. These synthesizers allow for precise control over reaction conditions, ensuring high purity and yield of the final product. The process is typically carried out under an inert atmosphere to prevent oxidation and contamination.
Chemical Reactions Analysis
Types of Reactions: L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The BOC and trityl protecting groups can be selectively removed under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) are used to remove the BOC group, while hydrogenolysis (e.g., palladium on carbon with hydrogen gas) is used to remove the trityl group.
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected amino acids.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: It serves as a substrate in enzymatic assays to study amino acid metabolism.
Medicinal Chemistry: It is utilized in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Material Science: It is employed in the creation of novel materials with specific biological properties.
Mechanism of Action
The mechanism by which L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- exerts its effects involves its interaction with enzymes and receptors. The BOC and trityl groups protect the amino acid from premature degradation, allowing it to participate in specific biochemical pathways. The compound can be selectively deprotected to release the active L-asparagine, which then interacts with molecular targets such as amino acid transporters and metabolic enzymes.
Comparison with Similar Compounds
BOC-L-Glutamine
Trityl-L-Serine
Fmoc-L-Asparagine
Z-L-Aspartic Acid
Properties
IUPAC Name |
(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonyl-tritylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)30(23(25(32)33)19-24(29)31)28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H2,29,31)(H,32,33)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFFRSIXKWRMBS-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H](CC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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